molecular formula C9H10ClN3 B2900897 5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine CAS No. 1852473-43-8

5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine

Cat. No. B2900897
CAS RN: 1852473-43-8
M. Wt: 195.65
InChI Key: NMWGGQCFMISGJG-UHFFFAOYSA-N
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Description

“5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine” is a chemical compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been explored in various studies. For instance, Blankley et al. synthesized 8-methyl-2-phenylamino-6-thiophene-2-yl-8H-pyrido-[2,3-d]pyrimidin-7-one and 6-(biphenyl-4-yl)-8-methyl-2-phenylamino-8H-pyrido-[2,3-d]pyrimidin-7-one by treating 4-chloro-5-cyano2-methylsulfanyl-pyrimidine with methylamine .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds can be analyzed using various spectroscopic techniques. For instance, one study reported the use of IR, 1H, 13C NMR, and mass spectral data for characterizing the structure of synthesized pyrrolo[2,3-d]pyrimidine derivatives .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied. For example, one study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds can be analyzed using various techniques. For instance, one study reported the yield, melting point, and IR, 1H, 13C NMR data for a synthesized compound .

Mechanism of Action

Target of Action

Similar compounds such as imidazole and pyrazoline derivatives have been reported to target a variety of enzymes and receptors . These targets play crucial roles in various biological processes, including inflammation, tumor growth, and microbial infections .

Mode of Action

For instance, imidazole derivatives are known to interact with their targets through hydrogen bonding and π-π stacking . Similarly, pyrazoline derivatives have been reported to inhibit enzymes by forming covalent bonds with their active sites .

Biochemical Pathways

For instance, imidazole derivatives have been reported to inhibit the production of reactive oxygen species (ROS), thereby protecting cells from oxidative stress . Pyrazoline derivatives, on the other hand, have been reported to inhibit acetylcholinesterase, affecting nerve pulse transmission .

Pharmacokinetics

Similar compounds such as imidazole derivatives are known to be highly soluble in water and other polar solvents, which could potentially enhance their bioavailability .

Result of Action

Similar compounds have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s worth noting that similar compounds are usually stored in dark places under inert atmosphere at low temperatures to maintain their stability .

Future Directions

The future directions in the research of “5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine” and similar compounds could involve the development of more potent and efficacious drugs with pyrimidine scaffold . This could be achieved through the design and synthesis of novel pyrimidine analogs possessing enhanced biological activities with minimum toxicity .

properties

IUPAC Name

5-chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWGGQCFMISGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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